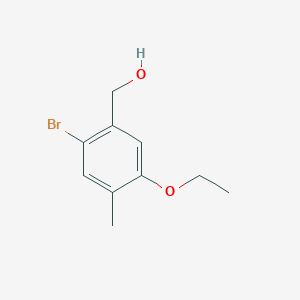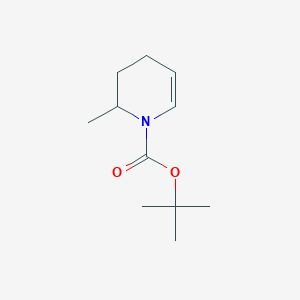
1-Boc-2-methyl-1,2,3,4-tetrahydro-pyridine
Übersicht
Beschreibung
1-Boc-2-methyl-1,2,3,4-tetrahydro-pyridine, or Boc-THP, is a versatile organic compound with a wide range of applications in research laboratories. Boc-THP is a four-membered heterocyclic aromatic ring, with a nitrogen atom at the center and four carbon atoms in a planar arrangement. It is a colorless, volatile liquid that is soluble in organic solvents. Boc-THP is a popular building block in chemical synthesis and is used in the preparation of a variety of compounds, including pharmaceuticals, agrochemicals, and materials.
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules
1-Boc-2-methyl-1,2,3,4-tetrahydro-pyridine serves as a pivotal precursor in the synthesis of complex organic compounds. For example, Albrecht, Basler, and Bach (2008) described the preparation of 1,5-dihydropyrrol-2-ones and 5,6-dihydro-1H-pyridin-2-ones from N-Boc-protected tetramic acids. These compounds underwent intramolecular [2+2]-photocycloaddition, highlighting the chemical's role in creating structurally diverse molecules with potential applications in medicinal chemistry and material sciences (Albrecht, Basler, & Bach, 2008).
Development of Heterocyclic Compounds
Nechayev et al. (2013) demonstrated an efficient method to synthesize 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its N6-substituted analogues, starting from similar pyridine derivatives. This methodology underscores the utility of 1-Boc-2-methyl-1,2,3,4-tetrahydro-pyridine in generating heterocyclic compounds that are significant in pharmaceutical research and development (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013).
Photocatalysis and Light-Induced Reactions
The compound has also been utilized in studies focusing on light-induced chemical reactions. Rao et al. (2008) investigated reversible intramolecular C-C bond formation and breaking in diboron compounds, mediated by UV light. The research illustrates the compound's potential in designing light-responsive materials, which could have applications ranging from smart coatings to molecular switches (Rao, Amarne, Zhao, McCormick, Martic, Sun, Wang, & Wang, 2008).
Catalysis and Hydrofunctionalization
In the realm of catalysis, Obligacion and Chirik (2013) presented the use of bis(imino)pyridine cobalt complexes for the hydroboration of alkenes, showcasing the role of pyridine derivatives in facilitating remote hydrofunctionalization with high selectivity. This catalytic process is valuable for the development of new synthetic methodologies in organic chemistry (Obligacion & Chirik, 2013).
Eigenschaften
IUPAC Name |
tert-butyl 2-methyl-3,4-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-9-7-5-6-8-12(9)10(13)14-11(2,3)4/h6,8-9H,5,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLOVGLKQIICMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601139111 | |
| Record name | 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-2-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-2-methyl-1,2,3,4-tetrahydro-pyridine | |
CAS RN |
1257080-98-0 | |
| Record name | 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-2-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257080-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-2-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(4-Ethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444576.png)
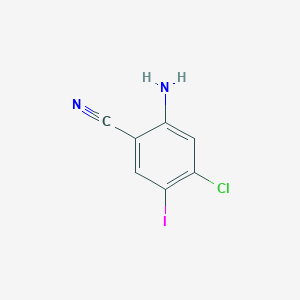
![3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1444579.png)
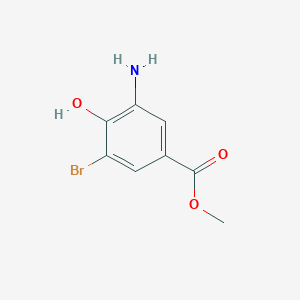
![{4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B1444583.png)


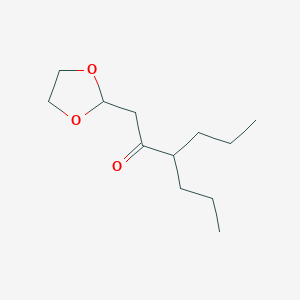
![2-Isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylic acid hydrochloride](/img/structure/B1444588.png)
![Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1444590.png)

